5-bromo-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 5th position and a 2-(propan-2-yl)phenoxy methyl group at the 2nd position of the benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzodiazole precursor, followed by the introduction of the 2-(propan-2-yl)phenoxy methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts, such as palladium or copper, may also be employed to facilitate certain steps in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound shares a similar benzodiazole core structure but differs in the substituents attached to the ring.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: This compound has a similar bromine substitution but differs in the presence of chlorine atoms and an isopropoxy group.
Uniqueness
5-BROMO-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(propan-2-yl)phenoxy methyl group enhances its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C17H17BrN2O |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
6-bromo-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17BrN2O/c1-11(2)13-5-3-4-6-16(13)21-10-17-19-14-8-7-12(18)9-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
GVHUISGVOGFLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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